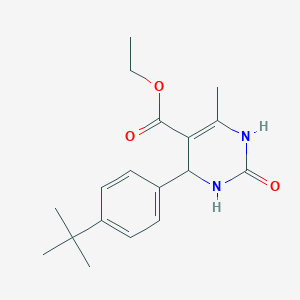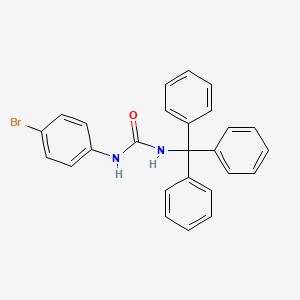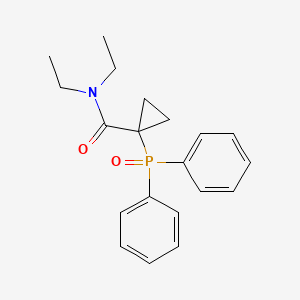![molecular formula C24H27I2N7O B11105643 2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B11105643.png)
2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, diiodo, and hydrazone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE. This intermediate is then reacted with 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in studying and manipulating biological systems .
Comparison with Similar Compounds
Compared to other similar compounds, 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE stands out due to its unique combination of functional groups. Similar compounds include:
4-Hydroxy-3,5-diiodobenzaldehyde: Shares the diiodo and hydroxyl groups but lacks the triazine and hydrazone moieties.
2,4-Dihydroxy-3,5-diiodobenzaldehyde: Contains additional hydroxyl groups but does not have the triazine and hydrazone functionalities.
These differences in structure result in distinct chemical properties and reactivity, making 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE a unique and valuable compound for various applications.
Properties
Molecular Formula |
C24H27I2N7O |
|---|---|
Molecular Weight |
683.3 g/mol |
IUPAC Name |
2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol |
InChI |
InChI=1S/C24H27I2N7O/c1-14-7-9-33(10-8-14)24-30-22(28-20-6-4-5-15(2)16(20)3)29-23(31-24)32-27-13-17-11-18(25)12-19(26)21(17)34/h4-6,11-14,34H,7-10H2,1-3H3,(H2,28,29,30,31,32)/b27-13+ |
InChI Key |
ZVTHMOWFQWEKTK-UVHMKAGCSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)I)I)O)NC4=CC=CC(=C4C)C |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium](/img/structure/B11105579.png)
![N-(4-chlorophenyl)-4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11105581.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11105588.png)
![3-chloro-4-({[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11105592.png)



![N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide](/img/structure/B11105622.png)



![(2Z)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11105645.png)
![4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11105655.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11105665.png)
